Z-Thr-OH
Description
Historical Evolution of N-Protecting Groups in Peptide Chemistry
The chemical synthesis of peptides involves the formation of amide bonds between amino acids. To control the direction of peptide chain elongation and prevent unwanted side reactions involving the reactive amino and carboxyl groups, as well as any functional groups present in the amino acid side chains, protecting groups are essential. The historical development of peptide synthesis is closely linked to the introduction and refinement of various protecting group strategies.
One of the earliest and most influential N-protecting groups introduced was the benzyloxycarbonyl (Z or Cbz) group. uzh.ch It was introduced by Max Bergmann in 1932 for the protection of the alpha-amino group of amino acids in solution-phase peptide synthesis. uzh.ch The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate. Its popularity stemmed from its relative ease of introduction and, importantly, its cleavage under mild hydrogenolysis conditions (treatment with hydrogen gas in the presence of a palladium catalyst), which does not affect the peptide bond. wikipedia.org This acid-stable nature of the Z group contrasted with other protecting groups and was a key factor in the development of orthogonal protection strategies, where different protecting groups are used for different functional groups and can be removed selectively under different conditions. acs.org
Over time, other protecting groups like the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group were developed, offering different cleavage chemistries (acid-labile for Boc, base-labile for Fmoc). wikipedia.orgmasterorganicchemistry.com The Boc/Bzl (benzyl-based side-chain protection) strategy and the Fmoc/tBu (tert-butyl-based side-chain protection) strategy became prominent in solid-phase peptide synthesis (SPPS). wikipedia.orgmasterorganicchemistry.com Despite the advent of these new groups, the Z group has maintained its relevance, particularly in solution-phase synthesis and in specific applications where its unique cleavage properties are advantageous or required for orthogonality with other protecting groups present in the molecule.
Significance of Z-Thr-OH as a Core Building Block in Synthetic Organic Chemistry
This compound serves as a crucial protected amino acid building block in synthetic organic chemistry, particularly in the construction of peptides, peptidomimetics, and other nitrogen-containing organic molecules. cymitquimica.comontosight.ai Its significance lies in providing a readily available and protected form of L-threonine, an amino acid with a chiral alpha-carbon and a hydroxyl group on the beta-carbon, both of which can be sites of reactivity or further modification.
In peptide synthesis, this compound is used to incorporate threonine residues into a growing peptide chain while the amino group is protected. The free carboxyl group of this compound can be activated and coupled with the free amino group of the next amino acid or peptide fragment. osu.edu The Z group prevents self-coupling of this compound and allows for controlled, stepwise elongation of the peptide chain.
Beyond standard peptide synthesis, this compound is valuable in the synthesis of threonine-containing derivatives and analogs. The protected amino group and the free hydroxyl group offer distinct handles for selective chemical transformations. For example, the hydroxyl group can be modified (e.g., esterified, etherified, or phosphorylated) while the amino group remains protected by the Z group. This selective functionalization is critical for synthesizing modified peptides or threonine-derived natural products and pharmaceuticals. Studies have shown the use of protected threonine derivatives in the synthesis of complex molecules, highlighting their utility as versatile building blocks. acs.orgnih.govresearchgate.net
Current Research Landscape and Future Perspectives on this compound
Current academic research involving this compound continues to focus on its applications in peptide synthesis and as a chiral building block for complex molecule synthesis. While Fmoc chemistry is prevalent in SPPS, Z chemistry remains relevant in specific contexts, including the synthesis of peptides containing sensitive functional groups or in hybrid synthesis approaches combining solution and solid-phase techniques. acs.org
Research explores the incorporation of Z-protected threonine into various peptide sequences to study their structure-activity relationships or to develop new therapeutic agents. The ability to selectively deprotect the Z group under hydrogenolytic conditions allows for specific manipulations within a larger molecule, which is valuable in the synthesis of multi-functionalized compounds.
Furthermore, this compound is utilized in the synthesis of peptidomimetics and other small molecules where the threonine scaffold provides a desirable stereochemistry and functional handle. The development of new synthetic methodologies that efficiently utilize this compound for the creation of diverse chemical structures is an ongoing area of research. renyi.hursc.org
Future perspectives for this compound likely involve its continued use in academic research for synthesizing peptides and complex organic molecules. As synthetic strategies become more sophisticated, the orthogonal compatibility of the Z group with other protecting groups will remain a key advantage in designing convergent synthesis routes. Research may also explore novel reactions or catalytic processes that specifically utilize or are enabled by the presence of the Z-protected threonine moiety, further expanding its utility as a versatile building block in synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUIRDNBFZGQN-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173394 | |
| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19728-63-3 | |
| Record name | Z-Thr-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(benzyloxy)carbonyl]-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Z Thr Oh and Its Protected Derivatives
Classical Solution-Phase Synthesis Routes
Classical solution-phase synthesis remains a fundamental approach for preparing Z-Thr-OH. These methods typically involve the reaction of L-threonine with a Cbz-introducing reagent in a suitable solvent system.
Direct N-Carbobenzyloxylation of L-Threonine
The direct N-carbobenzyloxylation of L-threonine is a common method for synthesizing this compound. This process generally involves reacting L-threonine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. The base is crucial for neutralizing the acid generated during the reaction and maintaining a pH that favors the acylation of the amino group. Sodium hydroxide (B78521) or sodium bicarbonate are commonly used bases in aqueous or mixed solvent systems. google.com
The reaction proceeds via the nucleophilic attack of the amino group of L-threonine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of chloride and the release of carbon dioxide.
A conventional procedure for synthesizing this compound involves the reaction of L-threonine methyl ester hydrochloride with benzyl chloroformate under the action of sodium hydroxide to produce Z-Thr-OMe, which can then be further processed to obtain this compound. google.com
Optimization Strategies for Yield and Purity in Conventional Synthesis
Optimizing the yield and purity of this compound in classical synthesis routes is essential for its efficient production and subsequent use in peptide synthesis. Several factors can influence the outcome of the reaction, including the choice of solvent, temperature, reaction time, the stoichiometric ratio of reagents, and the method of work-up and purification.
Studies on reaction optimization often involve systematically varying these parameters to identify conditions that maximize the desired product formation while minimizing side reactions and impurity generation. Techniques like Design of Experiments (DoE) can be employed to explore the complex interplay of these factors. acs.org, nih.gov For instance, optimizing the ratio of substrate to reagents, the volume of solvent, and reaction temperatures have been shown to significantly improve yield and purity in chemical synthesis processes. uns.ac.id, researchgate.net, researchgate.net
While specific detailed research findings solely focused on optimizing this compound synthesis yield and purity were not extensively detailed in the search results, the general principles of chemical reaction optimization, including adjusting reagent ratios, temperatures, and reaction times, are universally applicable to improving the efficiency of such synthesis routes. acs.org, nih.gov, researchgate.net, researchgate.net Controlling pH is also critical in reactions involving amino acids to prevent unwanted side reactions like epimerization.
Synthesis of Side-Chain Protected this compound Variants (e.g., Z-Thr(tBu)-OH)
The hydroxyl group on the side chain of threonine often requires protection during peptide synthesis to prevent undesired side reactions. The tert-butyl (tBu) group is a common choice for hydroxyl protection due to its stability under the acidic conditions typically used for removing the Nα-Cbz group. The synthesis of Z-Thr(tBu)-OH therefore involves both N-carbobenzyloxylation and O-tert-butylation of L-threonine.
One approach involves first protecting the amino group with the Cbz group, yielding this compound, and then introducing the tert-butyl group onto the hydroxyl group. Alternatively, the tert-butyl group can be introduced earlier in the synthesis sequence.
A method for preparing Z-Thr(tBu)-OH involves starting from L-threonine methyl ester hydrochloride, reacting it with benzyl chloroformate to get Z-Thr-OMe, then reacting Z-Thr-OMe with isobutene in the presence of concentrated sulfuric acid to obtain Z-Thr(tBu)-OMe, followed by saponification to yield Z-Thr(tBu)-OH. google.com The tert-butyl group selectively protects the hydroxyl moiety under acidic conditions using isobutene.
Another route mentioned involves protecting L-threonine methyl ester with Z-Cl, forming Z-Thr-OMe, followed by tert-butylation. Z-Thr(tBu)-OH can also be obtained from its dicyclohexylammonium (B1228976) salt (Z-Thr(tBu)-OH·DCHA) by treatment with dilute aqueous citric acid solution and saturated aqueous sodium chloride solution. prepchem.com
Chemo-Enzymatic Approaches in the Synthesis of this compound Precursors
Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the selectivity and efficiency of enzymes. While direct enzymatic synthesis of this compound was not prominently found, enzymes can be utilized in the synthesis of protected amino acid precursors or in peptide coupling reactions involving Z-protected amino acids.
Enzymes, particularly proteases, can catalyze peptide bond formation under specific conditions, often in organic or mixed aqueous-organic solvent systems. tandfonline.com, nih.gov, This can offer advantages in terms of stereoselectivity and reduced need for harsh chemicals compared to purely chemical coupling methods. acs.org
Research has explored chemo-enzymatic routes for synthesizing peptides containing Z-protected amino acids, where a Z-amino acid derivative is coupled to another amino acid or peptide fragment using an enzyme as a catalyst. tandfonline.com, nih.gov, For example, a chemo-enzymatic method for synthesizing a precursor tripeptide involved the enzymatic linkage of a Z-protected amino acid (Z-Asp-OMe) to a dipeptide using an alkaline protease. tandfonline.com, nih.gov While this example focuses on Z-Asp-OMe, it illustrates the principle of using enzymes with Z-protected amino acids, which could potentially be applied or adapted to the synthesis of this compound containing peptides or precursors.
Enzymes can also be used for the deprotection of N-Cbz groups under specific conditions, offering an alternative to chemical hydrogenolysis, especially when other functional groups susceptible to hydrogenation are present. google.com
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of the process. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. researchgate.net, core.ac.uk, chemmethod.com, acs.org
Relevant principles include preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and using renewable feedstocks. researchgate.net, core.ac.uk, chemmethod.com, acs.org
In the context of this compound synthesis, this could involve exploring alternative, less toxic solvents instead of traditional organic solvents like dichloromethane (B109758) or ethyl acetate. semanticscholar.org, chemmethod.com The use of water or more environmentally benign organic solvents like 2-methyl tetrahydrofuran (B95107) or cyclopentyl methyl ether could be considered. semanticscholar.org
Improving atom economy means designing reactions where a larger proportion of the starting materials are incorporated into the final product, thus minimizing waste. acs.org This can be assessed using metrics like the E-factor (environmental impact factor). chemmethod.com
Exploring catalytic methods, including biocatalysis (chemo-enzymatic approaches), can also contribute to greener synthesis by potentially operating under milder conditions (temperature and pressure) and reducing the need for stoichiometric reagents. semanticscholar.org, researchgate.net, core.ac.uk, acs.org
Specific examples of green chemistry principles applied directly and solely to this compound synthesis were not extensively detailed in the search results. However, the general principles and approaches discussed in the context of green chemistry in organic synthesis are relevant and can guide the development of more sustainable methods for preparing this compound and its derivatives. semanticscholar.org, researchgate.net, core.ac.uk, chemmethod.com, acs.org
Role of Z Thr Oh in Advanced Peptide Synthesis Strategies
Application as an Nα-Amino Protecting Group in Peptide Elongation
In peptide synthesis, the alpha-amino group of each incoming amino acid must be protected to prevent unwanted self-coupling or reaction at the N-terminus of the growing peptide chain. peptide.combachem.com Z-Thr-OH provides this essential Nα-amino protection for the threonine residue. The Z group allows for controlled coupling reactions, ensuring that the peptide bond forms specifically between the activated carboxyl group of the preceding amino acid and the deprotected amino group of the this compound or a peptide fragment containing a free N-terminus. bachem.comgcwgandhinagar.com While widely used historically, particularly in solution-phase synthesis, the Z group is less common as a temporary Nα-protecting group in standard solid-phase peptide synthesis (SPPS) compared to Boc or Fmoc strategies. peptide.comresearchgate.net
Compatibility and Orthogonality of the Z-Group with Other Protecting Group Strategies
Orthogonality in protecting group chemistry refers to the ability to remove different protecting groups under distinct sets of conditions without affecting others. iris-biotech.debiosynth.com The Z group is typically removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. bachem.comug.edu.plmasterorganicchemistry.comspcmc.ac.in This orthogonality is crucial when synthesizing peptides containing amino acids with reactive side chains that also require protection.
The Z group is generally compatible with tert-butyl (tBu) based protecting groups used for side chains (e.g., Ser(tBu), Thr(tBu), Glu(OtBu), Asp(OtBu)) and the C-terminus (e.g., OtBu esters), as these are typically removed by trifluoroacetic acid (TFA), conditions under which the Z group is relatively stable or removed differently. researchgate.netiris-biotech.debiosynth.comrsc.org Conversely, the Z group is orthogonal to the Fmoc group, which is removed by treatment with a base like piperidine. iris-biotech.debiosynth.commasterorganicchemistry.com This allows for flexible synthetic strategies where Z-protected amino acids or fragments can be used in conjunction with Fmoc or Boc chemistry by carefully selecting deprotection conditions. biosynth.comrsc.org
However, the Z group is not typically orthogonal with benzyl (B1604629) (Bn) based side-chain protecting groups (e.g., Ser(OBzl), Thr(OBzl), Glu(OBzl), Asp(OBzl)) or benzyl esters for C-terminal protection, as both are often removed by hydrogenolysis or strong acid treatment. bachem.comrsc.org
Table 1: Orthogonality of the Z-Group with Common Protecting Groups
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal with Z? |
| Benzyloxycarbonyl | Z, Cbz | Hydrogenolysis, Strong Acid (HBr/AcOH) bachem.comug.edu.plmasterorganicchemistry.comspcmc.ac.in | Self-compatible |
| tert-Butoxycarbonyl | Boc | Acid (TFA) biosynth.commasterorganicchemistry.com | Yes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (Piperidine) biosynth.commasterorganicchemistry.commdpi.com | Yes |
| tert-Butyl ester/ether | tBu | Acid (TFA) iris-biotech.dersc.org | Yes |
| Benzyl ester/ether | Bzl | Hydrogenolysis, Strong Acid bachem.comrsc.org | Generally No |
Utilization of this compound in Solution-Phase Peptide Synthesis for Fragment Condensation
Solution-phase peptide synthesis (LPPS) involves coupling amino acids or peptide fragments in a homogeneous solution. bachem.com Z-protected amino acids, including this compound, have historically been widely used in this approach. peptide.combachem.comresearchgate.netbachem.combachem.com Solution synthesis is often preferred for the large-scale production of shorter peptides or for the preparation of protected peptide fragments that are subsequently coupled to form larger peptides (fragment condensation). bachem.compeptide.com
Strategic Use of this compound in Complex Peptide Constructs
While Fmoc and Boc strategies are dominant in SPPS for routine peptide synthesis, the Z group, including in this compound, remains valuable in the synthesis of complex peptide constructs, particularly when combined with solution-phase techniques or specific protecting group schemes. researchgate.netpeptide.com
Its stability to mild acid and base conditions, coupled with its removal by hydrogenolysis (which is orthogonal to acid- or base-labile groups), makes it useful in multi-kilogram scale synthesis and for peptides containing sensitive functionalities. bachem.combachem.comug.edu.plmasterorganicchemistry.com Z-protected amino acids can be employed in the synthesis of protected peptide fragments for convergent strategies, where smaller, purified fragments are ligated to form the final complex peptide. peptide.comgoogle.com This is particularly relevant for synthesizing long peptides or those prone to aggregation in SPPS. bachem.compeptide.com
Furthermore, this compound can be used in strategies involving selective deprotection and modification at specific points in the synthesis of complex molecules that may contain non-peptide moieties or require specific cyclization strategies. rsc.orguni-regensburg.de
Deprotection Strategies and Kinetics in Peptide Synthesis Sequences
The removal of the Z group from this compound or a Z-protected peptide is a critical step in the synthesis sequence. The primary methods for Z deprotection are:
Catalytic Hydrogenolysis: This is the most common method, involving treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). bachem.comug.edu.plmasterorganicchemistry.comspcmc.ac.in This method is mild and proceeds under neutral conditions, making it compatible with many acid- and base-sensitive functional groups. masterorganicchemistry.com The by-products are toluene (B28343) and carbon dioxide. spcmc.ac.in
Strong Acids: The Z group can also be cleaved by strong acids such as HBr in acetic acid, trifluoroacetic acid (TFA) at high temperatures, TFA-thioanisole, or liquid HF. researchgate.netbachem.comug.edu.plspcmc.ac.in However, these conditions are harsher and may affect other acid-sensitive protecting groups or the peptide chain itself. researchgate.netug.edu.pl
The kinetics of Z deprotection by hydrogenolysis are generally well-behaved and relatively fast under standard conditions. However, the efficiency can be influenced by factors such as the solvent, catalyst activity, and the presence of catalyst poisons. Acid-mediated deprotection kinetics depend heavily on the specific acid and reaction conditions used. researchgate.netbachem.comug.edu.pl Careful optimization of deprotection conditions is essential to ensure complete removal of the Z group while minimizing side reactions or damage to the peptide.
Table 2: Common Z-Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ / Pd catalyst (e.g., Pd/C) | Various solvents (e.g., MeOH, EtOH, EtOAc) | Mild, neutral conditions, orthogonal to acid/base-labile groups masterorganicchemistry.comspcmc.ac.in | Susceptible to catalyst poisons, incompatible with easily reduced functional groups |
| Strong Acid Treatment | HBr in Acetic Acid | Cold | Effective | Harsh conditions, potential side reactions researchgate.netbachem.comug.edu.plspcmc.ac.in |
| Strong Acid Treatment | TFA (high temp.), TFA-thioanisole, Liquid HF, BBr₃ | Varied | Can be effective in specific cases researchgate.netug.edu.pl | Very harsh, limited compatibility researchgate.netug.edu.pl |
Advanced Analytical Techniques for Characterization and Mechanistic Studies of Z Thr Oh and Derived Peptides
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are fundamental tools for determining the molecular structure and identifying functional groups within Z-Thr-OH and its derived peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules, including this compound and peptides. It provides information about the connectivity of atoms and their local electronic environment based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. libretexts.org
For this compound (N-Benzyloxycarbonyl-L-Threonine), ¹H NMR and ¹³C NMR spectra can confirm the presence of characteristic functional groups such as the benzyloxycarbonyl (Z or Cbz) group, the threonine backbone, the hydroxyl group, and the carboxylic acid group. Analysis of chemical shifts, coupling constants, and signal integrals in ¹H NMR spectra allows for the assignment of specific protons within the molecule. libretexts.orgmsu.edu For instance, the signals from the aromatic protons of the benzyloxycarbonyl group, the α and β protons of the threonine residue, the methyl protons, and the exchangeable protons (from the hydroxyl and carboxylic acid groups) can be identified and analyzed. msu.edu
¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. ipb.pt The characteristic resonances for the carbonyl carbons, aromatic carbons, and the carbons in the threonine backbone (including the methyl carbon and the carbons bearing the amino and hydroxyl groups) are observed. ipb.pt
NMR spectroscopy is also invaluable for the characterization of peptides derived from this compound. By analyzing the NMR spectra of peptides, researchers can confirm the successful coupling of amino acids, determine the sequence of smaller peptides, and investigate their conformation in solution. acs.orgnih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide through-bond and through-space connectivity information, aiding in the complete assignment of NMR signals and confirmation of the peptide structure. ipb.pt For example, ¹H-¹³C HMBC experiments can help establish correlations between protons and carbons separated by multiple bonds, assisting in complex structure elucidation. ipb.pt
NMR can also be used to assess the purity of this compound and derived peptides, as signals from impurities will appear in the spectrum in addition to those of the target compound. mdpi.com Quantitative NMR (qNMR) can be employed to determine the precise amount of a compound in a sample. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and provide information about its fragmentation pattern, which can aid in structural identification. savemyexams.comlibretexts.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule or its fragments. mdpi.comsydney.edu.au
For this compound, MS can be used to confirm its molecular weight by detecting the molecular ion peak (M⁺ or [M+H]⁺). savemyexams.comsavemyexams.com Fragmentation of the molecular ion in MS/MS experiments can yield characteristic fragment ions, providing structural details. lcms.cz For example, fragmentation of the benzyloxycarbonyl group or cleavage of the peptide bonds in derived peptides will result in specific m/z values that can be correlated to structural subunits. savemyexams.com
In the context of peptides derived from this compound, MS, particularly coupled with liquid chromatography (LC-MS), is essential for characterization and purity assessment. acs.orgmdpi.commdpi.com LC-MS allows for the separation of a mixture of peptides by HPLC before they enter the mass spectrometer, enabling the determination of the molecular weight of each separated component. mdpi.commdpi.com This is particularly useful for analyzing complex peptide synthesis mixtures or biological samples containing peptides. mdpi.com HRMS can provide the exact mass of the peptide or its fragments, allowing for the confirmation of the amino acid sequence and the detection of modifications. mdpi.commdpi.comwiley-vch.de
Mass spectrometry is also used to monitor peptide synthesis reactions, confirming the formation of the desired product and identifying any side products or unreacted starting materials. mdpi.comarkat-usa.org Different ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for peptides. nih.govmdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the types of bonds. mt.comuni-siegen.de These techniques measure the absorption or scattering of infrared light by the molecule as it undergoes vibrations. mt.comuni-siegen.de
IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations, making it particularly useful for identifying polar functional groups such as carbonyl (C=O), hydroxyl (O-H), and amino (N-H) groups. mt.com The IR spectrum of this compound would show characteristic absorption bands corresponding to the C=O stretch of the carboxylic acid and the carbamate (B1207046) group, the O-H stretch of the hydroxyl and carboxylic acid groups, and the N-H stretch of the carbamate group. google.com The "fingerprint region" of the IR spectrum (typically 500-1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison to reference spectra. mt.com
Raman spectroscopy, on the other hand, is sensitive to changes in polarizability during molecular vibrations. mt.com This makes it complementary to IR spectroscopy, as functional groups that are weak IR absorbers may be strong Raman scatterers, and vice versa. mt.com Raman spectroscopy can provide information about nonpolar bonds and symmetric vibrations. mt.com While the search results did not provide specific IR or Raman data for this compound itself, they highlight the general application of these techniques for characterizing organic molecules and identifying functional groups. mt.comuni-siegen.de Studies on other compounds containing hydroxyl groups demonstrate the ability of IR and Raman spectroscopy to characterize O-H stretching bands. geoscienceworld.orgcambridge.org
Both IR and Raman spectroscopy can be used to assess the solid-state form of a compound and detect the presence of different polymorphs. mt.com
X-ray Diffraction (XRD) for Solid-State Characterization
X-ray Diffraction (XRD) is a technique used to determine the crystal structure of solid crystalline materials. It provides information about the arrangement of atoms in the crystal lattice, unit cell dimensions, and space group. uni-saarland.de
For this compound or its crystalline derivatives and peptides, single-crystal XRD can provide a definitive three-dimensional structure, including bond lengths, bond angles, and molecular conformation in the solid state. uni-saarland.de This information is invaluable for confirming the stereochemistry and understanding intermolecular interactions such as hydrogen bonding, which can influence the physical properties and stability of the compound.
Powder XRD is used to analyze polycrystalline samples. uni-saarland.de The powder XRD pattern, which is a plot of diffraction intensity versus diffraction angle (2θ), is unique to a specific crystalline phase. researchgate.net Powder XRD can be used to identify crystalline compounds by comparing their patterns to databases, assess the crystallinity of a sample, and detect the presence of different crystalline forms (polymorphs). uni-saarland.deiza-structure.org It can also be used to determine the purity of a crystalline sample, as impurities will produce additional peaks in the diffractogram. uni-saarland.de While specific XRD data for this compound were not found in the search results, the technique is a standard method for the solid-state characterization of organic molecules and peptides when suitable crystals can be obtained. nih.govresearchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components in a mixture, assessing the purity of a compound, and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that is particularly effective for analyzing and purifying non-volatile or thermally labile compounds like this compound and peptides. mtoz-biolabs.comhplc.eu HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase as they are carried through a column. mtoz-biolabs.com
For this compound and derived peptides, Reversed-Phase HPLC (RP-HPLC) is commonly employed. mdpi.comhplc.eu In RP-HPLC, the stationary phase is nonpolar (typically a C18 or C8 functionalized silica), and the mobile phase is a mixture of a polar solvent (like water or an aqueous buffer) and a miscible organic solvent (like acetonitrile (B52724) or methanol). mtoz-biolabs.comhplc.euchromatographyonline.com Separation is based on the hydrophobicity of the analytes; more hydrophobic compounds are retained longer on the nonpolar stationary phase. hplc.eu
HPLC is routinely used to assess the purity of this compound and peptides. mtoz-biolabs.comuhplcs.com The purity is typically determined by integrating the area under the peak corresponding to the target compound in the chromatogram and comparing it to the total area of all peaks. uhplcs.com A purity of >98.0% by HPLC is often a requirement for well-characterized samples. tcichemicals.comvwr.com
HPLC is also crucial for monitoring chemical reactions involving this compound, such as peptide coupling reactions. mdpi.comarkat-usa.org By analyzing aliquots of the reaction mixture at different time points, researchers can track the consumption of starting materials and the formation of products and byproducts. mdpi.com This allows for optimization of reaction conditions and determination of reaction kinetics.
Various detectors can be used with HPLC, including UV-Vis detectors, which are common for compounds with chromophores like the benzyloxycarbonyl group in this compound or the peptide bond in derived peptides (typically monitored at 210-216 nm or 254 nm). mdpi.comgoogle.commmv.org Evaporative Light Scattering Detectors (ELSD) are also used, particularly for compounds that lack strong UV absorbance. mdpi.commmv.org
HPLC can also be used for preparative purification of this compound and peptides, allowing for the isolation of pure material from reaction mixtures. nih.gov
HPLC Purity Analysis of this compound (Example Data from Search Results)
| Sample Description | Detection Wavelength | Purity (% Area) | Citation |
| Product | 210 nm | 97.8 | google.com |
| Product | 254 nm | 98.53 | google.com |
| Product | 254 nm | 99.9 | google.com |
| Product | 210 nm | 96.3 | google.com |
| Product | 210 nm | 97.7 | google.com |
| Product | 254 nm | 97.92 | google.com |
| N-Benzyloxycarbonyl-L-threonine | >98.0% (T) | >98.0% | tcichemicals.com |
| N-Carbobenzoxy-L-threonine benzyl (B1604629) ester | HPLC, total nitrogen | ≥98.0% | vwr.com |
Chromatographic conditions, such as the choice of stationary phase, mobile phase composition, flow rate, and temperature, are optimized to achieve adequate separation and resolution of the target compound from impurities. mtoz-biolabs.comchromatographyonline.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique typically applied to volatile and thermally stable compounds. The principle involves partitioning analytes between a stationary phase and a mobile gas phase, allowing for their separation based on differences in volatility and interaction with the stationary phase.
However, direct analysis of amino acids, including protected forms like this compound, by GC is challenging. Amino acids are generally polar, zwitterionic, non-volatile, and can be thermally labile, leading to decomposition at the high temperatures often required for GC analysis. thermofisher.comnih.gov This inherent non-volatility and potential for thermal degradation necessitate chemical derivatization prior to GC analysis. thermofisher.comnih.gov
Derivatization aims to convert polar functional groups (such as amino, carboxyl, and hydroxyl groups) into less polar, more volatile, and thermally stable moieties. Common derivatization strategies for amino acids involve esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. Silylation, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another widely used method to replace active hydrogens with silyl (B83357) groups, increasing volatility and improving chromatographic behavior. thermofisher.comnist.gov These derivatization steps are critical to ensure efficient vaporization, transport through the GC column, and detection. thermofisher.com
While GC-based methods have been developed for the analysis of various derivatized amino acids and N-acetylated amino acids, specific detailed research findings on the GC analysis of this compound itself are not commonly reported in the literature, likely due to its structure and the prevalence of LC-based methods for protected amino acids and peptides. thermofisher.comnih.govnist.govresearchgate.net However, if this compound or a derived peptide were to be analyzed by GC, appropriate derivatization targeting the free hydroxyl group of the threonine residue and potentially any free amino or carboxyl termini in derived peptides would be required to render the molecule sufficiently volatile and stable. For instance, studies on threonine metabolism have utilized GC/MS analysis of threonine as its N-TFA isopropyl ester derivative, demonstrating the need for derivatization for GC analysis of threonine-containing compounds. nih.gov
The choice of stationary phase and GC conditions (temperature program, carrier gas flow rate) would be optimized based on the specific derivative formed to achieve adequate separation and peak shape. Detection is commonly performed using Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing enhanced analytical specificity and sensitivity. saspublishers.comchemijournal.comnih.gov For the analysis of this compound and derived peptides, techniques coupling liquid chromatography with mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (LC-NMR) are particularly valuable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a widely used hyphenated technique for the analysis of polar and less volatile compounds, including protected amino acids and peptides, often without the need for extensive derivatization. nih.govsciex.comwikipedia.org The LC component separates the mixture based on interactions with a stationary phase and a liquid mobile phase, while the MS component detects and identifies the separated analytes based on their mass-to-charge ratio (m/z). wikipedia.orgbu.edu
For this compound and derived peptides, Reversed-Phase HPLC is a common separation mode, utilizing C18 columns and mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with volatile additives like formic acid or ammonium (B1175870) formate (B1220265) to facilitate ionization. rsc.orgnih.govacs.orgnih.gov
Mass spectrometry provides crucial information regarding the molecular weight and structure of the analytes. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with LC, which is well-suited for ionizing polar molecules like peptides and protected amino acids, producing primarily protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). researchgate.netbu.edursc.org
LC-MS is extensively used for monitoring peptide synthesis, assessing purity, and identifying reaction products or by-products related to this compound. For instance, LC-MS analysis has been employed to monitor the progress of peptide ligation reactions involving threonine residues and to confirm the identity and purity of protected peptides. pnas.orgrsc.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS, or LC-tandem MS, takes the analysis a step further by performing fragmentation of selected ions in the mass spectrometer. This technique provides more detailed structural information and allows for highly specific detection and quantification of analytes in complex mixtures. nih.govsciex.comnih.govresearchgate.netnih.gov
In LC-MS/MS, a precursor ion (typically the molecular ion) is selected and fragmented, usually through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer, generating a fragmentation spectrum that is characteristic of the analyte's structure. nih.govbu.edu
For this compound derived peptides, LC-MS/MS can be used to:
Confirm the amino acid sequence, including the presence and position of threonine residues.
Identify post-translational modifications or chemical modifications on the threonine residue or other parts of the peptide.
Distinguish between isomeric amino acids or peptides. researchgate.net
Studies on peptide analysis frequently utilize LC-MS/MS for comprehensive characterization. For example, LC-MS/MS has been applied to the analysis of peptides containing threonine to differentiate it from its isomer, isothreonine, based on characteristic fragmentation patterns. researchgate.net The technique is also used to identify and quantify amino acids in biological samples, which can include threonine. sciex.comnih.gov
The fragmentation patterns observed in MS/MS can provide diagnostic ions that are specific to certain amino acid residues or modifications, aiding in their unambiguous identification. nih.govresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)
LC-NMR is a powerful hyphenated technique that couples the separation capability of LC with the structural elucidation power of NMR spectroscopy. saspublishers.comchemijournal.comnih.gov This technique allows for the acquisition of NMR spectra of compounds as they elute from the LC column, providing detailed structural information for separated components in a mixture without the need for isolation. chemijournal.comnih.gov
NMR spectroscopy provides information about the connectivity and chemical environment of atoms within a molecule, yielding data such as chemical shifts, coupling constants, and signal integrals. libretexts.org Both ¹H NMR and ¹³C NMR can be acquired in an LC-NMR setup. libretexts.org
For this compound and derived peptides, LC-NMR can be particularly useful for:
Confirming the complete structure and stereochemistry.
Identifying impurities or by-products that co-elute with the main product in LC.
Studying conformational preferences or dynamic processes in solution. acs.orgorganicchemistrydata.org
While less common for routine analysis compared to LC-MS, LC-NMR is invaluable for the in-depth structural characterization of complex protected peptides or for confirming the structure of novel compounds derived from this compound. The sensitivity of LC-NMR is generally lower than LC-MS, requiring higher sample concentrations or specialized NMR hardware (e.g., cryoprobes).
Data Tables
Table 1: Typical GC Conditions for Derivatized Amino Acid Analysis
| Parameter | Typical Range/Example | Notes |
| Derivatization | Silylation (e.g., MSTFA, MTBSTFA), Esterification/Acylation | Required for volatility and thermal stability. thermofisher.comnih.govnist.gov |
| Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) | Stationary phase choice depends on derivative and separation needs. thermofisher.com |
| Carrier Gas | Helium | Common carrier gas. avma.org |
| Injection Port Temp | 250-300 °C | Optimized for vaporization of derivatives. avma.org |
| Oven Temperature | Programmed gradient (e.g., 70 °C to higher temps) | Separates derivatives based on boiling point and interactions. avma.org |
| Detector | FID or MS | FID for universal detection, MS for identification. thermofisher.comnih.govavma.org |
Table 2: Typical LC-MS Conditions for Protected Peptide Analysis
| Parameter | Typical Range/Example | Notes |
| LC Mode | Reversed-Phase HPLC | Common for separating peptides and protected amino acids. rsc.orgnih.govacs.org |
| Stationary Phase | C18 (e.g., ODS) | Widely used reversed-phase material. rsc.orgnih.govacs.org |
| Mobile Phase | Water/Organic Solvent (e.g., Acetonitrile) with volatile additive (e.g., Formic Acid, Ammonium Formate) | Facilitates separation and ESI ionization. rsc.orgnih.govacs.orgnih.gov |
| Flow Rate | Analytical scale (e.g., 0.1-1 mL/min) | Depends on column dimensions. rsc.orgnih.govacs.orgnih.gov |
| Detector | Mass Spectrometer (MS) | Provides molecular weight and fragmentation data. pnas.orgresearchgate.netnih.govrsc.orgwikipedia.orgbu.edu |
| Ionization Source | Electrospray Ionization (ESI) | Soft ionization suitable for peptides and polar molecules. researchgate.netbu.edursc.org |
| MS Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Different analyzers offer varying resolution and mass accuracy. researchgate.netnih.govslideshare.net |
Table 3: Key Information from LC-MS Analysis of Peptides
| Information Type | Description | Relevance to this compound Peptides |
| Molecular Ion Mass | [M+H]⁺, [M-H]⁻, or other adduct masses. | Confirms the overall molecular weight of the peptide. rsc.org |
| Fragment Ion Masses | b-ions, y-ions, and internal fragments from MS/MS. | Provides sequence information and confirms amino acid composition. nih.govresearchgate.net |
| Retention Time | Time at which the analyte elutes from the LC column. | Indicates chromatographic behavior and can be used for identification by comparison to standards. rsc.org |
| Isotopic Pattern | Distribution of peaks corresponding to different isotopes of the molecule. | Confirms the elemental composition and charge state. |
Detailed Research Findings
Research utilizing these techniques for protected amino acids and peptides demonstrates their power in characterization. For instance, LC-MS analysis has been instrumental in monitoring the efficiency and specificity of peptide ligation strategies involving threonine residues, confirming the formation of desired products and the absence of significant epimerization at the ligation site. pnas.orgrsc.org LC-MS/MS has been employed to differentiate between threonine and its isomer isothreonine within peptides based on distinct fragmentation patterns, highlighting the technique's ability to provide fine structural details. researchgate.net While direct studies specifically on this compound using GC were not found, the extensive literature on derivatized amino acid GC analysis indicates the potential for analyzing derivatized this compound if required, although LC-MS is generally the preferred method for protected amino acids and peptides due to their polarity and size. thermofisher.comnih.govnih.govsciex.com
LC-NMR, although less frequently used, offers unparalleled structural confirmation for separated species. While no specific studies on this compound by LC-NMR were found, the technique's application to natural products and complex mixtures underscores its potential for the comprehensive structural analysis of this compound and its derivatives, including the confirmation of protecting group integrity and stereochemical purity. chemijournal.comnih.gov
Investigation of Mechanistic Pathways in Z Thr Oh Chemical Transformations
Mechanistic Insights into N-Carbobenzyloxylation Reactions
The formation of the N-carbobenzyloxy group on an amino acid like threonine typically involves the reaction of the amino group with a benzyloxycarbonylating agent. Benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) is a commonly used reagent for this purpose. wikipedia.org The reaction is essentially an acylation of the amine.
The mechanism generally involves the nucleophilic attack of the amino group of threonine on the carbonyl carbon of the benzyloxycarbonylating agent, such as benzyl chloroformate. This is followed by the elimination of a leaving group (chloride in the case of Cbz-Cl). This reaction forms a carbamate (B1207046) linkage, effectively protecting the amine. wikipedia.orgtotal-synthesis.com
The reaction is often carried out under basic conditions, such as Schotten-Baumann conditions (using an aqueous solution of a base like sodium hydroxide (B78521) or sodium bicarbonate) or with an organic base. total-synthesis.comthieme-connect.de The base is necessary to neutralize the acid (e.g., HCl from Cbz-Cl) generated during the reaction and to ensure that a sufficient concentration of the free amine is available for the reaction, as amino acids exist as zwitterions near neutral pH. studymind.co.uk
Other activated benzyloxycarbonylating agents, such as Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide), can also be employed, offering alternative reaction conditions and byproducts. total-synthesis.com
Kinetic and Thermodynamic Considerations
While specific kinetic and thermodynamic data for the N-carbobenzyloxylation of threonine are not extensively detailed in the provided search results, general principles of acylation reactions apply. The reaction rate is influenced by factors such as the concentration of the reactants, the strength and presence of the base, the solvent system, and temperature. The nucleophilicity of the amino group and the reactivity of the acylating agent are key factors determining the kinetics.
Thermodynamically, the formation of the stable carbamate linkage is generally favorable. The stability of the Z-protected amino acid contributes to its utility as a protecting group, allowing for subsequent reactions to be performed without unintended deprotection. researchgate.net
Catalysis in Z-Thr-OH Formation
The formation of this compound from threonine and a benzyloxycarbonylating agent is typically a straightforward reaction that may not always require a specific catalyst beyond the base used to manage the pH. However, in broader organic synthesis, catalysis plays a significant role in facilitating various transformations, including those involving the formation of carbon-nitrogen bonds or the activation of functional groups. chinesechemsoc.orgacs.org
While direct examples of specific catalysts required solely for the N-carbobenzyloxylation of threonine are not prominent in the search results, the efficiency and selectivity of protecting group introduction can be influenced by the reaction conditions, including the choice of base and solvent. thieme-connect.de The concept of catalysis in organic synthesis often involves lowering activation barriers or directing reaction pathways to favor desired products. chinesechemsoc.org
Reaction Mechanisms of Z-Group Deprotection
The removal of the Z-group from this compound is a critical step to regenerate the free amino group of threonine, enabling its participation in further reactions, such as peptide bond formation. Several methods can be employed for Z-group deprotection, each proceeding via distinct mechanistic pathways.
Hydrogenolytic Cleavage Pathways
Hydrogenolysis is a common and often preferred method for removing the Z-group. wikipedia.orgtotal-synthesis.comthieme-connect.depeptide.com This method involves the cleavage of the benzyl-oxygen bond of the carbamate through reaction with hydrogen gas in the presence of a catalyst, typically palladium-based catalysts like palladium on charcoal (Pd/C). wikipedia.orgtotal-synthesis.comthieme-connect.de
The mechanism of hydrogenolytic cleavage is believed to involve the adsorption of the Z-protected compound onto the catalyst surface. Hydrogen is also adsorbed and activated by the catalyst. The cleavage of the benzyl-oxygen bond occurs, leading to the formation of toluene (B28343) and a carbamic acid. The carbamic acid intermediate is generally unstable and readily undergoes spontaneous decarboxylation to release carbon dioxide and the free amine (threonine in this case). wikipedia.orgtotal-synthesis.com
Transfer hydrogenation, using a hydrogen donor such as cyclohexene, cyclohexa-1,4-diene, formic acid, or ammonium (B1175870) formate (B1220265), can also be used for Z-group deprotection. thieme-connect.de This method avoids the need for high-pressure hydrogen gas and can be more rapid. thieme-connect.de The mechanism involves the transfer of hydrogen from the donor molecule to the substrate on the catalyst surface, followed by similar bond cleavage and decarboxylation steps.
A potential limitation of hydrogenolysis is its incompatibility with other functional groups that can be reduced under these conditions, such as carbon-carbon double bonds or sulfur-containing functionalities. rsc.org
Acid-Mediated Deprotection Mechanisms
The Z-group can also be removed under strongly acidic conditions. wikipedia.orgtotal-synthesis.comresearchgate.net Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA), sometimes at elevated temperatures or with additives like thioanisole (B89551), can cleave the carbamate. wikipedia.orgresearchgate.netjst.go.jp
The mechanism of acid-mediated deprotection typically involves the protonation of the carbamate oxygen, making the carbon-oxygen bond more susceptible to cleavage. Cleavage of the benzyl-oxygen bond can occur via an SN1-like mechanism, generating a relatively stable benzyl carbocation, or an SN2-like mechanism, depending on the specific conditions and the structure of the substrate. total-synthesis.comwiley-vch.de The resulting carbamic acid intermediate then decarboxylates to yield the free amine and carbon dioxide. wikipedia.org
Additives like thioanisole can act as scavengers for the generated benzyl carbocations, preventing potential side reactions with other parts of the molecule. jst.go.jp While acid-mediated deprotection is effective, it can be harsh and may lead to side reactions or cleavage of other acid-sensitive functional groups present in the molecule. total-synthesis.compeptide.com
Exploration of Photoremovable Z-Protecting Group Concepts
The concept of using photoremovable protecting groups (PPGs) has emerged as a method to achieve spatially and temporally controlled release of protected compounds using light irradiation. mdpi.comwikipedia.orgresearchgate.netresearchgate.net While the classical Z-group is not inherently photoremovable, research has explored the design and mechanisms of various PPGs, including those based on modified benzyloxycarbonyl structures or other chromophores.
Photoremovable protecting groups typically contain a chromophore that absorbs light of a specific wavelength, leading to a photochemical reaction that cleaves the bond linking the protecting group to the molecule. mdpi.comwikipedia.orgresearchgate.net The mechanisms can vary depending on the PPG structure and may involve intramolecular rearrangements, electron transfer, or the generation of reactive intermediates that subsequently undergo fragmentation to release the protected functionality. wikipedia.orgresearchgate.net
For instance, some PPGs based on ortho-nitrobenzyl derivatives undergo intramolecular hydrogen atom abstraction upon irradiation, followed by rearrangement and elimination of the protected substrate. researchgate.netresearchgate.net The efficiency of photorelease is influenced by factors such as the quantum yield of the photochemical reaction and the nature of the leaving group. wikipedia.org
Although a direct "photoremovable Z-group" with the exact structure of the benzyloxycarbonyl group is not a standard concept, the principles developed in the field of PPGs could potentially inspire the design of modified Z-like protecting groups that are responsive to light, offering a milder and more controlled deprotection strategy. The exploration of such concepts involves understanding the photochemistry of potential chromophores and designing linkages that undergo efficient cleavage upon irradiation without damaging the parent molecule. mdpi.com
Stereochemical Aspects and Mechanistic Control in Peptide Coupling Reactions Utilizing this compound
Extensive research has been conducted on the stereochemical aspects and mechanistic control in peptide coupling reactions to ensure the synthesis of peptides with the desired stereochemistry. A key challenge in peptide synthesis is the potential for epimerization or racemization at the α-carbon of the C-terminal amino acid residue during the activation step fishersci.canih.gov. This can lead to the formation of diastereomers or enantiomers, which may have different biological activities fishersci.ca.
General mechanisms of epimerization in peptide synthesis include the formation of oxazol-5(4H)-one intermediates, particularly with protected amino acids where the carboxyl group is strongly activated, and direct α-hydrogen abstraction by bases fishersci.canih.gov. The propensity for epimerization can be influenced by various factors, including the structure of the amino acid, the coupling reagent and additives used, the base, solvent, and temperature fishersci.canih.gov. Amino acids with acidic α-hydrogens or electron-withdrawing groups on their side chains are more susceptible to epimerization fishersci.ca.
Therefore, a detailed discussion with specific data tables and research findings exclusively focused on the stereochemical aspects and mechanistic control in peptide coupling reactions specifically utilizing this compound cannot be provided based on the information obtained from the search.
Applications of Z Thr Oh Derived Peptides in Biological Research
Synthesis of Peptide Substrates for Enzyme Kinetic and Mechanistic Studies
Synthetic peptides incorporating amino acids introduced via protected precursors such as Z-Thr-OH are essential substrates in studies aimed at elucidating enzyme kinetics and mechanisms. Providing well-defined peptide sequences allows researchers to examine the specific interactions and cleavage events mediated by enzymes, particularly proteases. Kinetic analysis of these enzymatic reactions yields critical data regarding enzyme efficiency, substrate specificity, and catalytic pathways researchgate.net. While direct examples of this compound derived peptides being used specifically as substrates for enzyme kinetic and mechanistic studies were not prominently featured in the search results, the broader application of synthetic peptides in this context is a cornerstone of biochemical investigation. The presence of the Z group, though typically removed in the final active peptide, is crucial during the synthesis phase to control reactivity and can, in some research contexts, be retained or modified to influence substrate-enzyme interactions or serve as an experimental handle.
Development of Peptide Probes for Biomolecular Interaction Research
Peptides synthesized using building blocks like this compound can be fashioned into peptide probes for investigating a variety of biomolecular interactions, including those between peptides and proteins or peptides and nucleic acids oup.combeilstein-journals.org. The precision afforded by peptide synthesis techniques, which allow for specific sequences and modifications, is key to designing probes with high affinity and selectivity for their target molecules beilstein-journals.org. The integration of fluorescent labels into these probes is a common strategy to facilitate the detection and characterization of binding events beilstein-journals.org. Environment-sensitive fluorophores, for instance, can report on changes in the local environment upon binding, providing insights into the interaction oup.combeilstein-journals.org. Examples include FRET-based peptide probes where the proximity of a fluorophore and quencher changes upon binding to a target protein, resulting in a measurable fluorescence signal alteration acs.org. Threonine residues, incorporated using materials like this compound, can contribute to the binding characteristics of these probes through interactions involving the hydroxyl side chain, such as hydrogen bonding, influencing both affinity and specificity.
Preparation of Precursors for Biologically Active Peptides
This compound is a valuable component in the synthesis of peptide sequences that function as precursors to biologically active peptides. A significant number of naturally occurring bioactive peptides originate as larger, inactive precursor proteins that undergo specific proteolytic cleavage by enzymes to yield their mature, active forms scispace.comnih.gov. Synthetic peptides designed to mimic these precursor sequences, or containing specific bioactive motifs, can be generated using standard peptide synthesis methodologies that involve the incorporation of protected amino acids like this compound wikipedia.org. These synthetic precursors are useful for studying the enzymatic processing pathways that liberate active peptides or as starting materials for producing bioactive fragments through controlled cleavage scispace.comresearchgate.net. Research into bioactive peptides derived from dietary proteins, such as those from milk, underscores the importance of understanding their precursor forms and the mechanisms of their release through proteolysis scispace.comresearchgate.netmdpi.comoup.com.
Design and Synthesis of Peptidomimetics Incorporating Threonine Scaffolds for Biological Investigations
Peptidomimetics are molecules engineered to replicate the structural and functional attributes of natural peptides, often with improved properties such as enhanced stability or bioavailability wikipedia.org. This compound can serve as a foundational element in the design and synthesis of peptidomimetics that feature the structural characteristics of threonine. Modifications to the peptide backbone or the inclusion of non-natural amino acids can lead to peptidomimetic scaffolds with tailored conformational constraints and enhanced pharmacological profiles wikipedia.org. The threonine side chain, with its unique combination of a hydroxyl group and a methyl group, offers a versatile scaffold for introducing specific interactions or structural rigidity into peptidomimetic designs frontiersin.orgnih.gov. Various synthetic strategies have been developed for the creation of peptidomimetics, often employing protected amino acid derivatives like those bearing Z or Fmoc groups to generate diverse molecular architectures frontiersin.orgresearchgate.net. For instance, threonine derivatives have been utilized in the synthesis of morpholine (B109124) peptidomimetics, illustrating the utility of threonine-based scaffolds in constructing diverse peptidomimetic libraries for biological studies frontiersin.org.
Methodologies for Investigating Peptide Conformation and Dynamics
A comprehensive understanding of the three-dimensional structure (conformation) of peptides and their dynamic behavior over time is fundamental to deciphering their biological function pnas.orgmdpi.comresearchgate.netmdpi.com. Peptides synthesized using protected amino acids such as this compound are valuable subjects for investigations employing a range of methodologies to probe their conformation and dynamics. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are powerful approaches in this field pnas.orgresearchgate.netmdpi.comrug.nl. NMR provides experimental data on atomic arrangements and the flexibility of peptide backbones and side chains rug.nl. MD simulations offer computational insights into atomic movements over time, revealing conformational transitions, folding processes, and interactions with the surrounding environment pnas.orgresearchgate.netmdpi.comarxiv.org. The presence of a threonine residue, with its flexible side chain capable of hydrogen bonding, can significantly influence peptide conformation and dynamics. Studies utilizing MD simulations have explored the conformational preferences of peptides containing specific amino acids and the impact of external factors, such as electric fields, on their dynamic behavior researchgate.netmdpi.com. While the Z group of this compound is typically removed in the final peptide, its presence during synthesis can influence the initial conformational landscape or aggregation properties of intermediate peptide species.
Future Directions and Emerging Research Avenues in Z Thr Oh Chemistry
Development of Novel Protecting Group Strategies for Threonine
The Z-protecting group, while valuable, has certain limitations, particularly concerning its removal by hydrogenolysis which can be incompatible with other reducible functionalities or require specialized equipment. This drives research into developing novel protecting group strategies for threonine that offer improved orthogonality, ease of introduction and removal, and compatibility with evolving peptide synthesis techniques.
Future research may focus on protecting groups that are:
More readily cleaved under milder conditions: Exploring photolabile, enzyme-labile, or chemically labile groups removable under conditions orthogonal to those used for other standard protecting groups (like Fmoc or Boc) could enhance the versatility of threonine in complex syntheses.
Compatible with diverse synthesis platforms: Novel groups might be designed for optimal performance in both solution-phase and solid-phase peptide synthesis (SPPS), as well as emerging techniques like continuous flow chemistry.
Minimizing side reactions: Threonine's hydroxyl group requires careful consideration during protection and deprotection steps to avoid side reactions such as O-sulfonation, which has been observed during the removal of certain arginine protecting groups in Fmoc-SPPS. nih.gov New protecting group strategies aim to mitigate such unwanted transformations.
Facilitating purification and handling: Research into "group-assisted purification" (GAP) protecting groups could lead to strategies that simplify the isolation of Z-Thr-OH or this compound containing peptides, reducing the need for laborious purification steps. google.com
While the Z-group remains a benchmark, the development of alternative Nα and side-chain protecting groups for threonine with tailored properties will be crucial for expanding the scope and efficiency of peptide synthesis. Research on polar picolyl protecting groups for serine and threonine side chains, for instance, has shown promise in facilitating the purification of protected peptide segments. researchgate.net
Integration of this compound Synthesis into Continuous Flow Chemistry Platforms
Continuous flow chemistry offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, increased efficiency, and scalability. researchgate.netrsc.org Integrating the synthesis of this compound and its subsequent use in peptide coupling into continuous flow platforms represents a promising future direction.
Research in this area could involve:
Developing continuous flow protocols for this compound synthesis: Optimizing reaction parameters such as temperature, pressure, flow rate, and reagent mixing within flow reactors to achieve high yields and purity of this compound.
Implementing continuous flow peptide coupling with this compound: Designing flow systems that efficiently couple this compound to other amino acids or peptide chains, potentially utilizing activated esters or other coupling reagents compatible with flow conditions. whiterose.ac.ukrsc.org
Exploring novel reactor designs: Utilizing microreactors or specialized flow reactors that provide efficient heat and mass transfer for reactions involving this compound. whiterose.ac.ukacs.org
Integrating in-line monitoring and control: Implementing spectroscopic or other analytical techniques within the flow setup to monitor reaction progress and enable real-time optimization. vapourtec.com
Continuous flow systems have shown success in peptide synthesis, including the use of protected amino acids and various coupling chemistries. vapourtec.comvapourtec.comnih.gov Adapting these methodologies specifically for the synthesis and utilization of this compound can lead to more sustainable and efficient production of this compound containing peptides.
Computational Chemistry and Molecular Modeling for Reaction Design and Prediction
Computational chemistry and molecular modeling play an increasingly vital role in understanding reaction mechanisms, predicting reaction outcomes, and designing novel synthetic routes. ucsb.edugaussian.comyoutube.comstackexchange.comq-chem.com Applying these tools to this compound chemistry can accelerate the development of new synthetic methodologies and protecting group strategies.
Future research avenues include:
Modeling protecting group behavior: Using computational methods to study the stability and reactivity of the Z-group and potential novel protecting groups under various reaction conditions, including different solvents, temperatures, and the presence of catalysts or reagents.
Simulating reaction mechanisms: Investigating the detailed mechanisms of this compound formation and peptide coupling reactions involving this compound to identify key transition states, activation energies, and potential side reaction pathways.
Predicting reaction outcomes: Employing computational models to predict the yield, purity, and stereochemical outcome of reactions involving this compound based on structural parameters and reaction conditions.
Designing novel catalysts and reagents: Utilizing in silico screening and design to identify or develop catalysts and reagents that can enhance the efficiency and selectivity of reactions involving this compound.
Studying interactions in complex systems: Modeling the behavior of this compound within more complex peptide synthesis environments, including interactions with solid supports in SPPS or within enzymatic reaction systems.
Computational studies have been applied to understand the behavior of protected amino acids and peptide structures. nih.govresearchgate.netacs.orgresearchgate.net Further application of these techniques specifically to this compound will provide valuable insights for rational design in synthetic efforts.
Innovations in Chemo-Enzymatic Synthesis of Complex this compound Containing Peptides
Chemo-enzymatic synthesis combines the power of chemical transformations with the selectivity and efficiency of enzymatic catalysis, offering a powerful approach for the synthesis of complex peptides. tandfonline.comcapes.gov.bracs.orgnih.govgoogle.comnih.govnih.govx-mol.net Innovations in this field can significantly impact the synthesis of peptides containing this compound.
Future research directions include:
Developing enzyme-catalyzed coupling reactions utilizing this compound: Identifying or engineering enzymes (such as proteases or ligases) that can efficiently catalyze the formation of peptide bonds involving this compound, potentially reducing the need for harsh chemical coupling reagents. acs.orgnih.gov
Integrating enzymatic steps into chemical synthesis sequences: Designing chemo-enzymatic routes where specific steps, such as the introduction or removal of the Z-group or the coupling of this compound to complex peptide fragments, are catalyzed by enzymes. google.comnih.gov
Utilizing enzymes for site-specific modifications: Exploring enzymatic methods for modifying the threonine residue within this compound or this compound containing peptides, allowing for the introduction of non-canonical functionalities.
Applying chemo-enzymatic strategies to the synthesis of threonine-rich peptides: Developing efficient chemo-enzymatic routes for peptides containing multiple threonine residues, which are found in various biologically active molecules. nih.govacs.org
Chemo-enzymatic methods have demonstrated success in peptide synthesis, including the use of N-protected amino acids. tandfonline.comcapes.gov.bracs.orgnih.govgoogle.comnih.govnih.gov Applying these advancements to the synthesis of peptides incorporating this compound holds significant potential for developing greener and more efficient synthetic routes to complex peptide structures.
Q & A
Q. How should researchers navigate ethical considerations when using this compound in cell-based studies?
- Methodological Answer : Follow institutional biosafety protocols (e.g., BSL-2 for handling in mammalian cells). Disclose cytotoxicity thresholds (e.g., IC50 values) and cell line authentication (e.g., STR profiling). Include negative controls and solvent-only baselines in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
